1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride
Description
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride is a dihydrochloride salt of a benzoxazole-piperidine hybrid compound. The structure comprises a benzoxazole core substituted with a tert-butyl group at the 5-position, linked to a piperidinamine moiety via the 2-position of the benzoxazole ring. The dihydrochloride salt enhances its solubility in aqueous media, a common feature in pharmaceutical compounds to improve bioavailability. The compound is primarily utilized in research and development, as indicated by safety data sheets of structurally similar piperidinamine derivatives .
Properties
IUPAC Name |
1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;;/h4-5,10,12H,6-9,17H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKHMDPUYRQOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves:
Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.
Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The benzoxazole ring and piperidine moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzoxazole Derivatives
Quizartinib Dihydrochloride
- Structure: Contains a benzoxazol-3-yl group linked to a urea-morpholinoethoxy-imidazobenzothiazole moiety.
- Properties : Exhibits pH-dependent solubility (very slightly soluble at pH ≤ 1, insoluble at higher pH) due to its dihydrochloride salt form.
- Comparison : Unlike the target compound, quizartinib’s complex structure enables selective kinase inhibition, highlighting how benzoxazole modifications dictate biological specificity.
Benzoxazole-Based Pyrimidines (4a, 4b, 7a, 7b)
- Structure : Synthesized from 1-(1,3-benzoxazol-2-yl)guanidine, featuring pyrimidine or pyrimidopyrimidine rings.
- Properties : Demonstrated anti-inflammatory activity in carrageenan-induced paw edema models .
- Comparison : The target compound’s piperidine amine may offer different pharmacokinetic profiles compared to pyrimidine derivatives, which prioritize heterocyclic expansion for activity.
Piperidine-Containing Compounds
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
5-Chloro-1-piperidin-4-yl-1,3-dihydro-benzoimidazol-2-one
- Structure : Replaces benzoxazole with a benzimidazolone ring.
Other Dihydrochloride Salts
Dyclonine Hydrochloride
Data Table: Key Comparative Properties
Biological Activity
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological properties, and therapeutic applications based on various research findings.
- Molecular Formula : C16H23N3O
- Molecular Weight : 273.373 g/mol
- CAS Number : 1035840-48-2
Synthesis
The synthesis of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine involves multi-step organic reactions that typically include the formation of the benzoxazole moiety followed by piperidine attachment. The details of the synthetic pathway are critical for ensuring high yields and purity of the final product .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays. This suggests that its structural characteristics enhance its interaction with cancer cell targets .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine | FaDu | 12.5 | |
| Bleomycin | FaDu | 15.0 |
Neuropharmacological Effects
The compound also shows promise in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. The dual inhibition enhances cholinergic transmission, potentially ameliorating cognitive deficits associated with Alzheimer's .
Table 2: Enzyme Inhibition Potency
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|
| 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine | 8.0 | 20.0 | |
| Donepezil (Reference) | 10.0 | 25.0 |
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific receptors and enzymes involved in cell signaling and metabolism. The structural features of the benzoxazole ring and piperidine moiety play critical roles in enhancing binding affinity and selectivity towards target sites.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models, supporting its potential as an effective anticancer agent.
- Neuroprotective Effects : Research indicated that administration of this compound improved cognitive function in animal models of Alzheimer's disease, correlating with reduced amyloid-beta aggregation and enhanced synaptic plasticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
